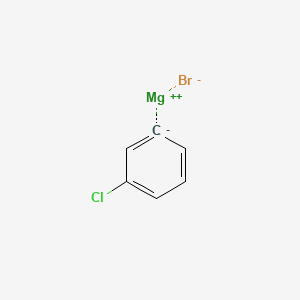

3-Chlorophenylmagnesium bromide

Übersicht

Beschreibung

3-Chlorophenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is characterized by the presence of a magnesium atom bonded to a bromine atom and a 3-chlorophenyl group. This compound is highly reactive and plays a crucial role in forming carbon-carbon bonds, making it invaluable in the synthesis of various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chlorophenylmagnesium bromide is typically prepared by reacting 3-chlorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

3-Chlorobromobenzene+Mg→3-Chlorophenylmagnesium bromide

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorophenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can replace halogens in organic compounds.

Coupling Reactions: It participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF.

Halogenated Compounds: Reacts with halogenated organic compounds under anhydrous conditions.

Copper(I) Salts: Used in coupling reactions to enhance reactivity.

Major Products Formed:

Alcohols: Formed from reactions with carbonyl compounds.

Biaryl Compounds: Formed from coupling reactions.

Substituted Aromatics: Formed from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiopure Compounds

3-Chlorophenylmagnesium bromide is instrumental in synthesizing enantiopure 2-imidazolidinones by reacting with 1,1'-DiBoc-2,2'-Biaziridine. This reaction highlights its utility in producing compounds with specific stereochemical configurations, which are crucial in pharmaceutical applications .

Formation of Carbon-Carbon Bonds

As a Grignard reagent, this compound facilitates the formation of carbon-carbon bonds through nucleophilic addition to carbonyl compounds. It can react with aldehydes and ketones to produce secondary and tertiary alcohols, expanding the library of available organic compounds for further functionalization .

Synthesis of Complex Organic Molecules

This compound is employed in various synthetic routes to create complex organic molecules, including:

- 2,3-Di(o-chlorophenyl)buta-1,3-dienes via reaction with 1,4-dimethoxy 2-butyne .

- 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol , synthesized from 2-bromo-5-chlorothiophene-3-carbaldehyde .

- Chiral tertiary alcohols , achieved through asymmetric addition reactions with ketones .

Case Study 1: Synthesis of Trimethylmorpholinol

In a study exploring the synthesis of trimethylmorpholinol derivatives, the reaction of lactone with this compound yielded (2S,3S)-trimethyl-2-(3′-chlorophenyl)morpholin-2-ol with high enantiomeric excess (98% ee). This demonstrates the reagent's ability to contribute to the formation of stereocenters in complex molecules .

Case Study 2: Asymmetric Addition Reactions

Research on asymmetric Grignard reactions using para-chlorophenylmagnesium bromide showed high yields when reacting with acetophenone. The study identified ligands that enhance selectivity and efficiency in these transformations, underscoring the reagent's versatility in asymmetric synthesis .

Comparative Applications Table

| Application Area | Description | Example Reaction/Outcome |

|---|---|---|

| Enantiopure Synthesis | Synthesis of stereochemically pure compounds | Reaction with 1,1'-DiBoc-2,2'-Biaziridine |

| Carbon-Carbon Bond Formation | Nucleophilic addition to carbonyl compounds | Formation of secondary/tertiary alcohols |

| Complex Organic Synthesis | Creation of diverse organic molecules | Synthesis of biaryl compounds and substituted aromatics |

| Asymmetric Reactions | Enhancing selectivity in reactions to produce chiral products | High enantiomeric excess in reactions with ketones |

Wirkmechanismus

The mechanism of action of 3-chlorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently.

Vergleich Mit ähnlichen Verbindungen

- 4-Chlorophenylmagnesium bromide

- 3-Fluorophenylmagnesium bromide

- 3-Methyl-2-thienylmagnesium bromide

Comparison: 3-Chlorophenylmagnesium bromide is unique due to the presence of a chlorine atom at the meta position, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, such as 4-chlorophenylmagnesium bromide, the position of the chlorine atom can lead to different reaction pathways and products.

Biologische Aktivität

3-Chlorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It is primarily used in organic synthesis, particularly for the formation of carbon-carbon bonds. This article delves into its biological activity, exploring its synthesis, applications, and relevant research findings.

This compound is synthesized through the reaction of 3-chlorobromobenzene with magnesium in an anhydrous ether solvent, typically THF (tetrahydrofuran) or MeTHF (methyl tetrahydrofuran). The compound is sensitive to moisture and air, requiring careful handling to maintain its reactivity.

Table 1: Synthesis Parameters

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 3-Chlorobromobenzene | THF | Room Temperature | Variable |

| 3-Chlorobromobenzene | MeTHF | Room Temperature | Variable |

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential pharmacological applications.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this Grignard reagent have shown effectiveness against certain bacterial strains due to their ability to interact with bacterial cell membranes and disrupt cellular processes .

- Anticancer Potential : Some studies suggest that derivatives of this compound may possess anticancer activity. The mechanism is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation. For example, a study demonstrated that certain analogs could inhibit the activity of enzymes involved in tumor growth .

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various chlorophenyl derivatives, including those derived from this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of compounds synthesized from this compound. The study reported that certain derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential for further development as therapeutic agents .

Table 2: Biological Activity Summary

Eigenschaften

IUPAC Name |

magnesium;chlorobenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPYQGQHGLLBQI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482542 | |

| Record name | 3-Chlorophenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36229-42-2 | |

| Record name | 3-Chlorophenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.